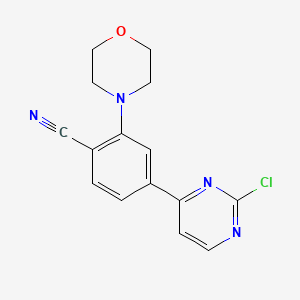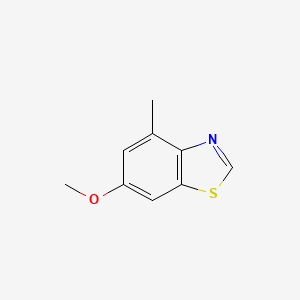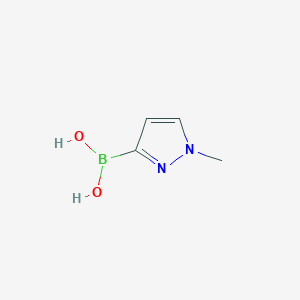
4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile
Übersicht
Beschreibung
“4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile” is a chemical compound that is likely to be a derivative of 2-chloropyrimidin-4-yl methanol . It contains a pyrimidine ring with a chlorine atom and a morpholine ring attached to it.
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2-chloropyrimidine with morpholine . The exact method and conditions for the synthesis would depend on the specific requirements of the reaction, such as the desired yield and purity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a chlorine atom, and a morpholine ring . The InChI code for this compound is 1S/C8H10ClN3O/c9-8-10-2-1-7 (11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 .
Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups, which include a pyrimidine ring, a chlorine atom, and a morpholine ring . The exact reactions would depend on the conditions and the other reactants present.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.64 g/mol . It is likely to be a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
4-(Pyrimidin-4-yl)morpholines, like 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile, are key pharmacophores in the inhibition of PI3K and PIKKs. Their morpholine oxygen forms essential hydrogen bonds and conveys selectivity over a broader kinome. The morpholine's ability to adopt a co-planar conformation with adjacent aromatic cores is crucial for its utility as a kinase hinge binder. This feature is leveraged in the development of selective inhibitors for targets like mTORC1 and mTORC2 (Hobbs et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have shown promising results in antimicrobial screening. Compounds like N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides have been studied for their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi, displaying significant potency against different microbial strains (Desai et al., 2013).
Cancer Research
In cancer research, derivatives of this compound have been explored for their potential in treating PTEN-deficient cancers. The development of PI3Kβ-specific inhibitors, targeting phosphoinositide kinase PI3Kβ, has been driven by this molecule's structural properties. Such compounds have shown significant in vivo activity in cancer models, supporting further preclinical investigations (Certal et al., 2014).
DNA Interaction Studies
Compounds derived from this compound have also been used in DNA interaction studies. Their complex structures and potential interactions with DNA have been a subject of interest, particularly in the context of cancer research and understanding DNA repair mechanisms (Cano et al., 2010).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been essential for various scientific applications. The specific methods and conditions used in the synthesis affect the properties and potential applications of these compounds in areas like antimicrobial research and cancer therapy (Ju Xiu-lia, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-15-18-4-3-13(19-15)11-1-2-12(10-17)14(9-11)20-5-7-21-8-6-20/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFLVUANIKTDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C3=NC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201075 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206970-30-0 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)


![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)

![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)